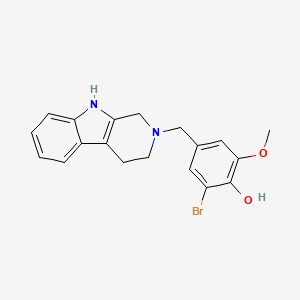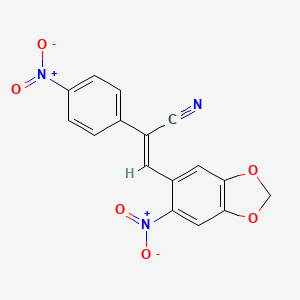
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione, also known as MMDA, is a chemical compound that is widely used in scientific research. MMDA is a derivative of isoquinoline and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione acts as a partial agonist at the 5-HT2A receptor and has been found to have a high affinity for this receptor. It also has a moderate affinity for the dopamine D2 receptor. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has been found to have a range of effects on the central nervous system, including the modulation of serotonin and dopamine receptors, as well as the inhibition of monoamine oxidase A and B.
Biochemical and Physiological Effects
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, as well as to increase the levels of these neurotransmitters in the synapse. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has also been found to have a range of effects on the cardiovascular system, including the modulation of heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has several advantages as a tool for scientific research. It has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying this receptor. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is also relatively easy to synthesize and has been used in a range of experiments. However, there are also some limitations to the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione in lab experiments. It has been found to have a range of side effects, including nausea, vomiting, and hallucinations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione. One area of interest is the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione as a tool for studying the effects of various drugs on the body. Another area of interest is the investigation of the mechanisms of action of various diseases, including depression and anxiety. Additionally, there is interest in the development of new compounds based on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione that may have improved efficacy and fewer side effects.
Conclusion
In conclusion, 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is a chemical compound that is widely used in scientific research. It has a range of biochemical and physiological effects, and has been found to be a useful tool for studying various biological processes. While there are some limitations to the use of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione in lab experiments, it remains an important tool for researchers in a range of fields. Further research on 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione and its derivatives is likely to yield important insights into the mechanisms of various diseases and the development of new treatments.
Synthesemethoden
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione can be synthesized through a multistep process involving the reaction of various reagents. One of the most common methods involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with morpholine in the presence of sulfuric acid. This reaction results in the formation of 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione.
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione is widely used in scientific research as a tool to study various biological processes. It has been found to have a range of effects on the central nervous system, including the modulation of serotonin and dopamine receptors. 4-(4-morpholinylmethylene)-2-phenyl-1,3(2H,4H)-isoquinolinedione has also been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various diseases.
Eigenschaften
IUPAC Name |
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-17-9-5-4-8-16(17)18(14-21-10-12-25-13-11-21)20(24)22(19)15-6-2-1-3-7-15/h1-9,14H,10-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLOGFBQTGISQD-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C\2/C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)


![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)


![3-{(anilinocarbonyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amino}-N,N,N-trimethyl-1-propanaminium iodide](/img/structure/B5219317.png)
![bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5219327.png)


![2-methyl-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219348.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5219355.png)